3-[(3S,6R,9S,11R,15R,20R,23S,26S)-15-[(2-Aminoacetyl)amino]-20-carbamoyl-11-hydroxy-6,23-bis(1H-indol-3-ylmethyl)-2,5,8,14,22,25-hexaoxo-17,18-dithia-1,4,7,13,21,24-hexazatricyclo[24.3.0.09,13]nonacosan-3-yl]propanoic acid 3-[(3S,6R,9S,11R,15R,20R,23S,26S)-15-[(2-Aminoacetyl)amino]-20-carbamoyl-11-hydroxy-6,23-bis(1H-indol-3-ylmethyl)-2,5,8,14,22,25-hexaoxo-17,18-dithia-1,4,7,13,21,24-hexazatricyclo[24.3.0.09,13]nonacosan-3-yl]propanoic acid
Brand Name: Vulcanchem
CAS No.: 183428-21-9
VCID: VC0183925
InChI: InChI=1S/C45H55N11O11S2/c46-17-37(58)50-34-22-69-68-21-33(39(47)61)54-41(63)32(15-24-19-49-29-9-4-2-7-27(24)29)52-42(64)35-10-5-13-55(35)44(66)30(11-12-38(59)60)51-40(62)31(14-23-18-48-28-8-3-1-6-26(23)28)53-43(65)36-16-25(57)20-56(36)45(34)67/h1-4,6-9,18-19,25,30-36,48-49,57H,5,10-17,20-22,46H2,(H2,47,61)(H,50,58)(H,51,62)(H,52,64)(H,53,65)(H,54,63)(H,59,60)/t25-,30+,31-,32+,33+,34+,35+,36+/m1/s1
SMILES: C1CC2C(=O)NC(C(=O)NC(CSSCC(C(=O)N3CC(CC3C(=O)NC(C(=O)NC(C(=O)N2C1)CCC(=O)O)CC4=CNC5=CC=CC=C54)O)NC(=O)CN)C(=O)N)CC6=CNC7=CC=CC=C76
Molecular Formula: C45H55N11O11S2
Molecular Weight: 990.1 g/mol

3-[(3S,6R,9S,11R,15R,20R,23S,26S)-15-[(2-Aminoacetyl)amino]-20-carbamoyl-11-hydroxy-6,23-bis(1H-indol-3-ylmethyl)-2,5,8,14,22,25-hexaoxo-17,18-dithia-1,4,7,13,21,24-hexazatricyclo[24.3.0.09,13]nonacosan-3-yl]propanoic acid

CAS No.: 183428-21-9

Main Products

VCID: VC0183925

Molecular Formula: C45H55N11O11S2

Molecular Weight: 990.1 g/mol

3-[(3S,6R,9S,11R,15R,20R,23S,26S)-15-[(2-Aminoacetyl)amino]-20-carbamoyl-11-hydroxy-6,23-bis(1H-indol-3-ylmethyl)-2,5,8,14,22,25-hexaoxo-17,18-dithia-1,4,7,13,21,24-hexazatricyclo[24.3.0.09,13]nonacosan-3-yl]propanoic acid - 183428-21-9

CAS No. 183428-21-9
Product Name 3-[(3S,6R,9S,11R,15R,20R,23S,26S)-15-[(2-Aminoacetyl)amino]-20-carbamoyl-11-hydroxy-6,23-bis(1H-indol-3-ylmethyl)-2,5,8,14,22,25-hexaoxo-17,18-dithia-1,4,7,13,21,24-hexazatricyclo[24.3.0.09,13]nonacosan-3-yl]propanoic acid
Molecular Formula C45H55N11O11S2
Molecular Weight 990.1 g/mol
IUPAC Name 3-[(3S,6R,9S,11R,15R,20R,23S,26S)-15-[(2-aminoacetyl)amino]-20-carbamoyl-11-hydroxy-6,23-bis(1H-indol-3-ylmethyl)-2,5,8,14,22,25-hexaoxo-17,18-dithia-1,4,7,13,21,24-hexazatricyclo[24.3.0.09,13]nonacosan-3-yl]propanoic acid
Standard InChI InChI=1S/C45H55N11O11S2/c46-17-37(58)50-34-22-69-68-21-33(39(47)61)54-41(63)32(15-24-19-49-29-9-4-2-7-27(24)29)52-42(64)35-10-5-13-55(35)44(66)30(11-12-38(59)60)51-40(62)31(14-23-18-48-28-8-3-1-6-26(23)28)53-43(65)36-16-25(57)20-56(36)45(34)67/h1-4,6-9,18-19,25,30-36,48-49,57H,5,10-17,20-22,46H2,(H2,47,61)(H,50,58)(H,51,62)(H,52,64)(H,53,65)(H,54,63)(H,59,60)/t25-,30+,31-,32+,33+,34+,35+,36+/m1/s1
Standard InChIKey YVTQAJASISBPBB-XWFUFPMQSA-N
Isomeric SMILES C1C[C@H]2C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N3C[C@@H](C[C@H]3C(=O)N[C@@H](C(=O)N[C@H](C(=O)N2C1)CCC(=O)O)CC4=CNC5=CC=CC=C54)O)NC(=O)CN)C(=O)N)CC6=CNC7=CC=CC=C76
SMILES C1CC2C(=O)NC(C(=O)NC(CSSCC(C(=O)N3CC(CC3C(=O)NC(C(=O)NC(C(=O)N2C1)CCC(=O)O)CC4=CNC5=CC=CC=C54)O)NC(=O)CN)C(=O)N)CC6=CNC7=CC=CC=C76
Canonical SMILES C1CC2C(=O)NC(C(=O)NC(CSSCC(C(=O)N3CC(CC3C(=O)NC(C(=O)NC(C(=O)N2C1)CCC(=O)O)CC4=CNC5=CC=CC=C54)O)NC(=O)CN)C(=O)N)CC6=CNC7=CC=CC=C76
Sequence GCXWEPWC
PubChem Compound 448091
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator